3-Nitrophenyl 3-piperidinecarboxylate hydrochloride
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Overview
Description
3-Nitrophenyl 3-piperidinecarboxylate hydrochloride is a chemical compound with the molecular formula C12H14N2O4. It is a derivative of piperidine and nitrophenyl, which are both significant in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl 3-piperidinecarboxylate hydrochloride typically involves the esterification of 3-nitrophenol with 3-piperidinecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenyl 3-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 3-Aminophenyl 3-piperidinecarboxylate.
Reduction: 3-Piperidinecarboxylic acid and 3-nitrophenol.
Substitution: Various substituted phenyl piperidinecarboxylates depending on the nucleophile used.
Scientific Research Applications
3-Nitrophenyl 3-piperidinecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Nitrophenyl 3-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological targets. The piperidine ring provides structural stability and can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitrophenyl 4-piperidinecarboxylate
- 4-Nitrophenyl 3-piperidinecarboxylate
- 3-Aminophenyl 3-piperidinecarboxylate
Uniqueness
3-Nitrophenyl 3-piperidinecarboxylate hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring and the ester linkage to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
94528-08-2 |
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Molecular Formula |
C12H15ClN2O4 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
(3-nitrophenyl) piperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14N2O4.ClH/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17;/h1,4-5,7,9,13H,2-3,6,8H2;1H |
InChI Key |
VVYJIPPTLLAWAH-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-].Cl |
Canonical SMILES |
C1CC(CNC1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-].Cl |
Synonyms |
3-nitrophenyl 3-piperidinecarboxylate meta-nitrophenyl 3-piperidinecarboxylate hydrochloride MNPC |
Origin of Product |
United States |
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